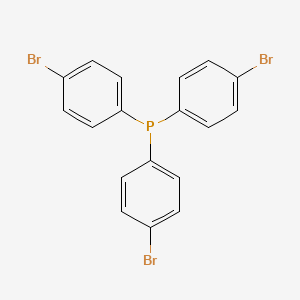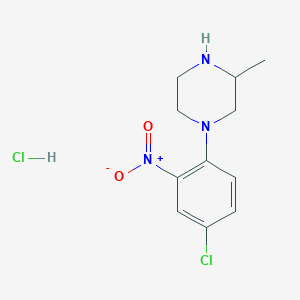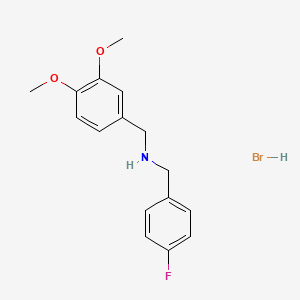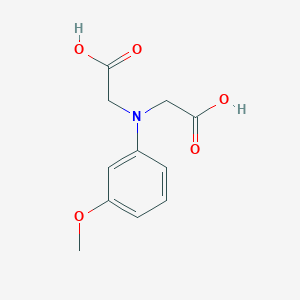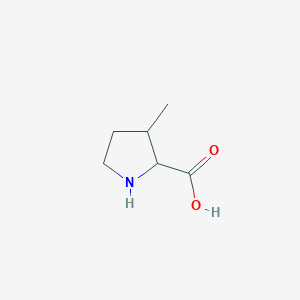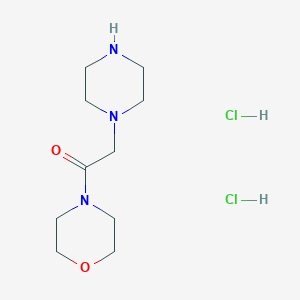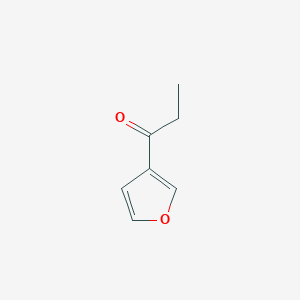![molecular formula C11H12FNO3 B3122156 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid CAS No. 300664-44-2](/img/structure/B3122156.png)
3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid
Overview
Description
“3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 300664-44-2 . It has a molecular weight of 225.22 and its IUPAC name is 4-(4-fluoro-2-methylanilino)-4-oxobutanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C11H12FNO3 . The InChI code is 1S/C11H12FNO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, etc.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid, focusing on six unique fields:
Pharmaceutical Development
3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid is being explored for its potential as a pharmaceutical intermediate . Its unique chemical structure allows it to be used in the synthesis of various drugs, particularly those targeting inflammatory and autoimmune diseases . Researchers are investigating its role in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) , which could offer improved efficacy and reduced side effects compared to existing treatments .
Cancer Research
In cancer research, this compound is studied for its potential anticancer properties . Its ability to interfere with specific cellular pathways makes it a candidate for developing targeted cancer therapies . Studies are focusing on its effects on cell proliferation and apoptosis in various cancer cell lines, aiming to identify new therapeutic strategies for cancers that are resistant to conventional treatments .
Neurodegenerative Disease Studies
The compound is also being investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are examining its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These properties could make it a valuable tool in developing treatments that slow down or prevent the progression of neurodegenerative disorders .
Analytical Chemistry
In the field of analytical chemistry, 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid is used as a reference standard for the development and validation of analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) , where it helps in the accurate quantification and identification of related compounds in complex mixtures .
Material Science
This compound is being explored for its applications in material science , particularly in the development of advanced polymers and coatings . Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Researchers are also investigating its potential use in surface modification to improve the durability and functionality of various materials .
Agricultural Chemistry
In agricultural chemistry, 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid is studied for its potential as a herbicide or pesticide. Its ability to disrupt specific biochemical pathways in plants and pests makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly. Research is focused on understanding its mode of action and optimizing its efficacy against target species.
These applications highlight the versatility and potential of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich BLD Pharm NIST Chemistry WebBook Sigma-Aldrich BLD Pharm : NIST Chemistry WebBook
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
properties
IUPAC Name |
4-(4-fluoro-2-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUOJUZSDAFSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




